![molecular formula C7H14ClNO2 B1468302 Methyl 2-amino-3-cyclopropylpropanoate HCl CAS No. 1909310-09-3](/img/structure/B1468302.png)
Methyl 2-amino-3-cyclopropylpropanoate HCl
Overview
Description
“Methyl 2-amino-3-cyclopropylpropanoate HCl” is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 . Its IUPAC name is methyl 2-amino-3-cyclopropylpropanoate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-3-cyclopropylpropanoate HCl” is1S/C7H13NO2.ClH/c1-10-7(9)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-amino-3-cyclopropylpropanoate HCl” is a powder and it should be stored at 4 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
Methyl 2-amino-3-cyclopropylpropanoate HCl and related compounds have been studied for their corrosion inhibition properties. For instance, 2-amino-4-methyl-thiazole demonstrated significant corrosion inhibition efficiency for mild steel in HCl solution, attributed to its strong adsorption as a barrier film on the steel surface (Yüce et al., 2014). Similarly, studies on amino acids such as alanine and cysteine indicated their potential as safe corrosion inhibitors in HCl solutions, with cysteine showing the highest effectiveness due to its molecular structure (Amin et al., 2010).
Anticancer Activity
Some derivatives of methyl 2-amino-3-cyclopropylpropanoate HCl have been explored for their anticancer activity. For example, amino acetate functionalized Schiff base organotin(IV) complexes have demonstrated cytotoxicity against various human tumor cell lines. The most cytotoxic compound among these showed higher effectiveness than traditional chemotherapy drugs like doxorubicin and cisplatin (Basu Baul et al., 2009).
Enzyme Inhibition
Compounds with a cyclopropyl moiety, similar to methyl 2-amino-3-cyclopropylpropanoate HCl, have been investigated for their enzyme inhibition properties. Specifically, certain bromophenol derivatives were effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Optical Resolutions and Crystallization
The compound and its related variants have been used in optical resolutions and preferential crystallization processes. Studies have shown the successful purification and crystallization of certain enantiomers, indicating applications in stereochemistry and drug synthesis (Shiraiwa et al., 2006).
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-3-cyclopropylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGFLVLZUVHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909310-09-3 | |
Record name | methyl 2-amino-3-cyclopropylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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